molecular formula C8H8ClN3S B13058665 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13058665
M. Wt: 213.69 g/mol
InChI Key: FFQPJSIMNJMKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H8ClN3S. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8ClN3S/c9-8-1-6(5-13-8)3-12-4-7(10)2-11-12/h1-2,4-5H,3,10H2

InChI Key

FFQPJSIMNJMKSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(C=N2)N)Cl

Origin of Product

United States

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